molecular formula C14H21ClN2O2 B2517781 1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid hcl CAS No. 1958100-65-6

1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid hcl

Cat. No.: B2517781
CAS No.: 1958100-65-6
M. Wt: 284.78
InChI Key: OZCAAFULJSPSQA-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation

The systematic IUPAC name for 1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid hydrochloride is derived through hierarchical prioritization of functional groups and substituents. The parent structure is pyrrolidine-3-carboxylic acid , a five-membered saturated heterocycle containing one nitrogen atom and a carboxylic acid group at position 3. The substituents are analyzed as follows:

  • 1-(2-aminoethyl) group : A two-carbon chain with a primary amine (-NH₂) at position 2 is attached to the pyrrolidine nitrogen.
  • m-tolyl group : A methyl-substituted phenyl ring (meta-tolyl) is bonded to the first carbon of the ethylamine chain.
  • Hydrochloride salt : The amine group forms a salt with hydrochloric acid, denoted by "hydrochloride" in the name.

The full IUPAC name reflects these components:
1-[2-amino-1-(3-methylphenyl)ethyl]pyrrolidine-3-carboxylic acid hydrochloride .

Table 1: Component Breakdown of IUPAC Name

Component Position Role in Nomenclature
Pyrrolidine Core structure Heterocyclic parent compound
3-Carboxylic acid C3 Principal functional group
1-(2-aminoethyl) N1 Substituent on nitrogen
m-Tolyl (3-methylphenyl) C1 of ethyl Aromatic substituent
Hydrochloride -NH₂ Salt formation with HCl

Structural Relationship to Pyrrolidine Carboxylic Acid Derivatives

This compound belongs to the pyrrolidine-3-carboxylic acid family, characterized by a five-membered ring with a carboxylic acid group at position 3. Key structural modifications include:

  • N1 substitution : The addition of a 2-amino-1-m-tolyl-ethyl chain introduces both aromatic (m-tolyl) and aliphatic (ethylamine) moieties. This contrasts with simpler derivatives like pyrrolidine-3-carboxylic acid, which lacks these substituents.
  • Chirality : The asymmetric carbons at positions 1 (pyrrolidine nitrogen) and 2 (ethylamine chain) create four stereoisomers, though specific configurations are not always disclosed in commercial samples.

The m-tolyl group enhances lipophilicity (logP ≈ 2.1), while the carboxylic acid and amine groups provide sites for hydrogen bonding and salt formation, influencing solubility and reactivity.

Comparative Analysis with Meta-Tolyl Substituted Analogues

Meta-tolyl substitution distinguishes this compound from analogues with ortho- or para-tolyl groups. Key comparisons include:

Table 2: Meta-Tolyl vs. Other Tolyl Analogues

Property Meta-Tolyl (This Compound) Para-Tolyl Analogue Ortho-Methoxy Analogue
Molecular Formula C₁₄H₂₁ClN₂O₂ C₁₄H₂₀N₂O₂ C₁₄H₂₁ClN₂O₃
Substituent Position 3-methylphenyl 4-methylphenyl 2-methoxyphenyl
Polar Surface Area 72 Ų 72 Ų 89 Ų
Steric Effects Moderate Low (para symmetry) High (ortho hindrance)
  • Electronic Effects : The meta-methyl group induces moderate electron-donating effects via inductive mechanisms, altering the aromatic ring’s electron density compared to para-substituted analogues.
  • Biological Relevance : Meta-tolyl substitution is associated with improved binding to hydrophobic pockets in enzyme active sites, as observed in kinase inhibitors.

This structural analysis underscores the compound’s uniqueness among pyrrolidine derivatives, with its meta-tolyl group balancing steric and electronic properties for potential pharmacological applications.

Properties

IUPAC Name

1-[2-amino-1-(3-methylphenyl)ethyl]pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-10-3-2-4-11(7-10)13(8-15)16-6-5-12(9-16)14(17)18;/h2-4,7,12-13H,5-6,8-9,15H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCAAFULJSPSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CN)N2CCC(C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid hydrochloride (often referred to as m-Tolyl-pyrrolidine) is a chemical compound with significant potential in pharmaceutical research. Its structure includes a pyrrolidine ring, an amino group, and a carboxylic acid functional group, which contribute to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, pharmacological effects, and relevant case studies.

  • Molecular Formula : C14H21ClN2O2
  • Molecular Weight : 284.78 g/mol
  • Appearance : White to yellow solid

1. Antitumor Activity

Research has indicated that m-Tolyl-pyrrolidine exhibits potential antitumor properties. Studies have focused on its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in Molecules demonstrated that derivatives of pyrrolidine compounds showed significant cytotoxicity against human cancer cell lines, suggesting that modifications in the structure could enhance their efficacy against tumors .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may play a role in protecting neuronal cells from damage.

Research Findings : In vitro studies have shown that m-Tolyl-pyrrolidine can enhance GABAergic transmission, which is crucial for neuroprotection and reducing excitotoxicity .

3. Anti-inflammatory Properties

Inflammation is a common pathway in many chronic diseases. The anti-inflammatory effects of m-Tolyl-pyrrolidine have been explored in various experimental models.

Evidence : A study highlighted its ability to reduce pro-inflammatory cytokines in macrophage cultures, indicating a potential role in managing inflammatory conditions .

Synthesis Methods

Several synthesis routes for m-Tolyl-pyrrolidine have been documented. The most common involves the reaction of m-toluidine with pyrrolidine-3-carboxylic acid under controlled conditions to yield the hydrochloride salt.

Synthesis MethodDescription
Method ACondensation of m-toluidine with pyrrolidine-3-carboxylic acid using acid catalysts.
Method BUse of microwave-assisted synthesis for rapid formation of the desired compound with improved yields.

Comparative Analysis with Similar Compounds

The biological activity of m-Tolyl-pyrrolidine can be compared with structurally similar compounds to understand its unique properties better.

Compound NameMolecular FormulaKey Features
1-(2-Aminoethyl)-pyrrolidine-3-carboxylic acidC11H16N2O2Lacks the m-tolyl group; simpler structure
1-(2-Aminopropyl)-pyrrolidine-3-carboxylic acidC12H17N2O2Contains a propyl chain instead of m-tolyl
4-Amino-pyrrolidine-3-carboxylic acidC7H12N2O2Different ring substitution; lacks the m-tolyl side chain

The presence of the m-tolyl substituent in 1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid hydrochloride enhances its lipophilicity and may contribute to improved cellular uptake and bioactivity compared to its analogs.

Scientific Research Applications

Medicinal Chemistry

1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid hydrochloride has been investigated for its potential therapeutic properties:

  • Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties. For instance, derivatives have shown effectiveness against various viruses by interfering with viral replication mechanisms.
  • Antimicrobial Properties : Studies have demonstrated that this compound may possess antibacterial and antifungal activities, inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli in vitro.

Neuropharmacology

The compound has been explored for its effects on the central nervous system. Its structural characteristics suggest potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders.

  • Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive function through modulation of neurotransmitter pathways.

Synthetic Applications

Antiviral Studies

A study by Bernardino et al. highlighted the antiviral potential of pyrrolidine derivatives against the tobacco mosaic virus (TMV). The compounds exhibited higher antiviral activities compared to standard treatments, indicating their potential for development as antiviral agents.

Antibacterial Testing

Research focused on the antibacterial effects of pyrrolidine derivatives revealed that structural modifications significantly enhanced efficacy against both Gram-positive and Gram-negative bacteria. This suggests a structure-activity relationship that could guide future drug design.

Anticancer Activity

Investigations into antiproliferative effects on glioma cell lines demonstrated promising results with fatty acid-pyrrolidine hybrids showing inhibition of cancer cell growth through apoptosis induction.

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact: Electron-Donating Groups (e.g., methoxy): Increase solubility in polar solvents but may reduce metabolic stability . Halogen Substituents (e.g., fluoro): Enhance bioavailability and binding affinity in drug design .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit improved aqueous solubility. For example, the methoxy-substituted analog (CAS 1958106-16-5) is stored under standard laboratory conditions without specialized handling, suggesting moderate stability .
  • Thermal Stability : Precautionary statements (e.g., “keep away from heat,” P210 in ) apply to most analogs, indicating decomposition risks at elevated temperatures.

Q & A

Basic Research Questions

Q. What are the key parameters for optimizing the synthesis of 1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid HCl?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For pyrrolidine derivatives, temperature (typically 0–80°C), solvent polarity (e.g., dichloromethane for nucleophilic substitutions or ethanol for acid-catalyzed reactions), and reaction time (12–48 hours) are critical. Catalysts like triethylamine or palladium-based systems may enhance yield. Post-synthesis purification via recrystallization or column chromatography (using silica gel and gradients of ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm backbone structure and substituent positions.
  • HPLC-MS (reverse-phase C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity and molecular weight.
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation, particularly for the chiral pyrrolidine and aminoethyl moieties .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) in airtight, light-resistant containers. Use desiccants (e.g., silica gel) to prevent hygroscopic degradation. Avoid repeated freeze-thaw cycles, which may induce racemization or hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How does the compound’s chirality influence its biological activity, and how can enantiomeric purity be validated?

  • Methodological Answer : Chirality at the pyrrolidine and aminoethyl groups can drastically alter receptor binding. For validation:

  • Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) to separate enantiomers.
  • Circular dichroism (CD) to correlate optical activity with biological assays (e.g., enzyme inhibition).
  • Stereospecific synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) to ensure >99% enantiomeric excess .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies :

  • Incubate the compound in buffers (pH 2–9, 37°C) and analyze degradation products via LC-MS.
  • Simulate oxidative stress using hydrogen peroxide or light exposure (ICH Q1B guidelines).
  • Monitor racemization kinetics using chiral analytical methods over 1–4 weeks .

Q. How can researchers resolve contradictions in receptor binding data across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., ionic strength, temperature). Standardize protocols:

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct binding affinity measurements.
  • Validate findings with orthogonal assays (e.g., fluorescence polarization vs. radioligand binding).
  • Perform molecular dynamics simulations to model receptor-ligand interactions under varying conditions .

Q. What strategies are recommended for elucidating metabolic pathways of this compound?

  • Methodological Answer :

  • In vitro microsomal assays (human liver microsomes + NADPH) to identify phase I metabolites.
  • High-resolution mass spectrometry (HRMS) with fragmentation patterns (MS/MS) to map metabolic sites.
  • Stable isotope labeling (e.g., ¹³C at the pyrrolidine ring) to track metabolic fate in vivo .

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